molecular formula C19H24O5 B1310884 [(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 438030-13-8

[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B1310884
M. Wt: 332.4 g/mol
InChI Key: XVWAHGIUZVRYQQ-UHFFFAOYSA-N
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Description

[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a compound that belongs to the class of chromen derivatives, which are known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. For instance, the antimicrobial activity of various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been explored, indicating the potential for biological relevance in similar chromen-based structures .

Synthesis Analysis

The synthesis of chromen derivatives can involve multicomponent condensation reactions, as demonstrated in the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid . This method typically includes the interaction of starting materials such as hydroxychromenones, aldehydes, and active methylene compounds in a suitable solvent, followed by cyclization in acidic media. The synthesis of the specific compound of interest would likely follow a similar pathway, with adjustments made for the introduction of the hexyl group and the specific substitution pattern on the chromen ring.

Molecular Structure Analysis

The molecular structure of chromen derivatives can be elucidated using spectroscopic methods and quantum chemical computations. For example, the structure of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide was investigated using Infrared, Raman, and NMR spectroscopy, complemented by quantum chemical computations at the B3LYP/6-311++G(d,p) level . Conformational analysis on the potential energy surface helps identify the most stable conformers, which can be compared to experimental data to confirm the structure. Similar techniques would be applicable to determine the molecular structure of [(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.

Chemical Reactions Analysis

The reactivity of chromen derivatives can lead to the formation of various products depending on the reaction conditions and the functional groups present. For instance, the hydrazide derivative of a chromen-acetic acid was used to synthesize Schiff's bases, hydrazides, and other heterocyclic compounds . The presence of reactive sites such as the acetic acid moiety and the chromen oxygen could facilitate reactions like esterification, condensation, or cyclization in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen derivatives can be influenced by their molecular structure, including the presence of substituents and the overall molecular conformation. The charge density and electron density distribution of these molecules can be studied using high-resolution diffraction data and theoretical calculations, as seen in the case of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid . Intermolecular interactions, such as hydrogen bonding, can significantly affect the solid-state properties and the stacking behavior of these compounds. The physical properties such as melting point, solubility, and crystallinity of [(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid would be expected to be influenced by its specific substituents and molecular geometry.

Scientific Research Applications

  • Antimicrobial Activity

    • Synthesis of various derivatives of this compound has shown potential in antimicrobial activity. One key study demonstrated the preparation of various compounds starting from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and exploring their potential in fighting microbial infections (Čačić et al., 2006).
  • Antibacterial and Antifungal Properties

    • Another study focused on synthesizing thiazolidin-4-ones based on the chromenyl acetic acid and evaluated their antibacterial and antifungal properties. This highlights the compound's role in developing new antimicrobial agents (Čačić et al., 2009).
  • Antineoplastic Activity

    • Research has also been conducted on derivatives of this compound for antineoplastic (anti-cancer) activities. A study synthesizing pyrano[3,2-c]chromene derivatives showed promising results in this area (Gašparová et al., 2013).
  • Cytotoxicity Studies

    • The compound's derivatives have been isolated from natural sources, like Chroogomphus rutilus, and tested for cytotoxicity against various cell lines, indicating its potential in cancer research (Luo et al., 2015).
  • Photoactive Cellulose Derivatives

    • A study demonstrated the synthesis of photoactive cellulose derivatives using this compound, highlighting its application in the development of smart materials sensitive to light (Wondraczek et al., 2012).
  • Antioxidant Activity

    • The antioxidant properties of new coumarin derivatives, including those derived from this compound, have been studied, indicating its potential in preventing oxidative stress-related diseases (Kadhum et al., 2011).
  • Analgesic Properties

    • Research has explored the analgesic (pain-relieving) properties of compounds derived from this chemical, showing potential in developing new pain management drugs (Il’ina et al., 2014).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information on handling, storage, and disposal, as well as first-aid measures and protective equipment to use when handling the compound.

properties

IUPAC Name

2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-4-5-6-7-8-15-12(2)14-9-10-16(23-11-17(20)21)13(3)18(14)24-19(15)22/h9-10H,4-8,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWAHGIUZVRYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)O)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Kaanin-Boudraa, F Brahmi, M Wrona, C Nerín… - Lwt, 2021 - Elsevier
The present work reports an experimental study on the optimization of phenolic compounds extraction from Citrus ✕ paradisi peels and the development of active packaging. Response …
Number of citations: 18 www.sciencedirect.com

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